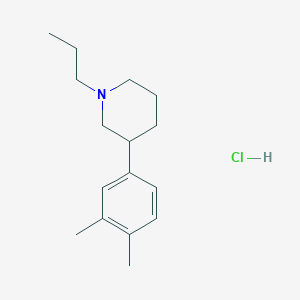![molecular formula C8H7ClN2S B1451633 (5-クロロベンゾ[d]チアゾール-2-イル)メタナミン CAS No. 933738-03-5](/img/structure/B1451633.png)
(5-クロロベンゾ[d]チアゾール-2-イル)メタナミン
説明
“(5-Chlorobenzo[d]thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C8H7ClN2S . It has a molecular weight of 198.67 .
Physical And Chemical Properties Analysis
“(5-Chlorobenzo[d]thiazol-2-yl)methanamine” is a light gray solid with a melting point of 217.9–218.1 °C . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用
メラニン生成抑制剤
この化合物は、メラニン生成抑制剤の合成に使用されてきました . 特に、5-クロロ-2-(置換フェニル)ベンゾ[d]チアゾール誘導体は、新規チロシナーゼ阻害剤として設計されています . これらの化合物は、キノコチロシナーゼに対して、コウジ酸よりも高いまたは同等の阻害活性を示しました . これらの化合物は、α-メラノサイト刺激ホルモン(α-MSH)で処理したB16細胞におけるチロシナーゼ活性を効果的に阻害し、メラニンレベルを低下させました .
抗酸化活性
5-クロロベンゾ[d]チアゾール-2-イル基を持つものを含む、チアゾール誘導体は、その抗酸化活性について研究されてきました . これらの化合物は、体内の有害なフリーラジカルを中和するのに役立ち、慢性疾患のリスクを軽減する可能性があります .
抗菌活性
チアゾール誘導体は、その抗菌性についても研究されてきました . これらの化合物は、新しい抗菌薬の開発に使用できる可能性があります .
抗真菌活性
抗菌性に加えて、チアゾール誘導体は抗真菌活性を示しています . これは、これらの化合物が新しい抗真菌薬の開発の候補となることを意味します .
抗ウイルス活性
研究によると、チアゾール誘導体は抗ウイルス活性を持つ可能性があります . これは、ウイルス感染症の治療における潜在的な応用を示唆しています .
抗炎症活性
チアゾール誘導体は、その抗炎症活性について研究されてきました . これらの化合物は、炎症性疾患の治療に使用できる可能性があります .
抗腫瘍または細胞毒性薬分子
5-クロロベンゾ[d]チアゾール-2-イル基を持つものを含む、チアゾール誘導体は、抗腫瘍または細胞毒性薬分子としての可能性について研究されてきました . これらの化合物は、がん治療に使用できる可能性があります .
神経保護活性
チアゾール誘導体は、その神経保護活性について研究されてきました . これらの化合物は、神経変性疾患の治療に使用できる可能性があります .
作用機序
Target of Action
The primary target of (5-Chlorobenzo[d]thiazol-2-yl)methanamine is tyrosinase , a critical rate-limiting enzyme in the process of melanin synthesis . Tyrosinase is a membrane-bound copper-containing glycoprotein produced only by melanocytic cells .
Mode of Action
(5-Chlorobenzo[d]thiazol-2-yl)methanamine interacts with its target, tyrosinase, by acting as a competitive inhibitor . This means it competes with the substrate for the active site of the enzyme, thereby reducing the enzyme’s activity.
Biochemical Pathways
The compound affects the biochemical pathway of melanin synthesis. The first two steps in this pathway are the hydroxylation of L-tyrosine to 3,4-dihyroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, (5-Chlorobenzo[d]thiazol-2-yl)methanamine prevents these reactions from occurring, thereby reducing melanin synthesis .
Result of Action
The inhibition of tyrosinase by (5-Chlorobenzo[d]thiazol-2-yl)methanamine results in a reduction in melanin levels . This can be beneficial in the treatment of conditions associated with excess melanin production, such as hyperpigmentation disorders .
生化学分析
Biochemical Properties
(5-Chlorobenzo[d]thiazol-2-yl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tyrosinase, a copper-containing enzyme that is crucial in the biosynthesis of melanin . The compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone . This inhibition can lead to a decrease in melanin production, making it a potential candidate for treating hyperpigmentation disorders.
Cellular Effects
The effects of (5-Chlorobenzo[d]thiazol-2-yl)methanamine on various cell types and cellular processes have been studied extensively. In melanocytes, the compound reduces melanin synthesis by inhibiting tyrosinase activity . This reduction in melanin production can affect cell signaling pathways related to pigmentation and gene expression involved in melanin biosynthesis. Additionally, the compound has been observed to influence cellular metabolism by altering the levels of key metabolites involved in the melanin synthesis pathway .
Molecular Mechanism
At the molecular level, (5-Chlorobenzo[d]thiazol-2-yl)methanamine exerts its effects primarily through enzyme inhibition. By binding to the active site of tyrosinase, it prevents the enzyme from catalyzing the oxidation of L-DOPA to dopaquinone . This competitive inhibition disrupts the melanin biosynthesis pathway, leading to decreased melanin production. Furthermore, the compound may also affect the expression of genes involved in the regulation of tyrosinase activity and melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chlorobenzo[d]thiazol-2-yl)methanamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on tyrosinase activity for several days, but prolonged exposure may lead to a gradual decrease in its efficacy . Additionally, in vitro studies have indicated that the compound’s effects on cellular function, such as melanin production, can persist for several days after initial treatment .
Dosage Effects in Animal Models
The effects of (5-Chlorobenzo[d]thiazol-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin production without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular damage and adverse effects on overall animal health . Threshold effects have been observed, where a certain dosage is required to achieve a significant reduction in melanin production, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
(5-Chlorobenzo[d]thiazol-2-yl)methanamine is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, which catalyzes the initial steps of melanin biosynthesis . The compound’s inhibitory effects on tyrosinase can alter the metabolic flux of the melanin synthesis pathway, leading to changes in the levels of intermediate metabolites such as L-DOPA and dopaquinone . Additionally, the compound may interact with other cofactors involved in the regulation of tyrosinase activity .
Transport and Distribution
Within cells and tissues, (5-Chlorobenzo[d]thiazol-2-yl)methanamine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . The compound’s distribution can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and efficacy .
Subcellular Localization
The subcellular localization of (5-Chlorobenzo[d]thiazol-2-yl)methanamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within melanosomes, specialized organelles involved in melanin synthesis, is particularly important for its inhibitory effects on tyrosinase activity . The compound’s presence in these organelles allows it to effectively disrupt the melanin biosynthesis pathway and reduce melanin production .
特性
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFULOPFTUQAWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651350 | |
| Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933738-03-5 | |
| Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


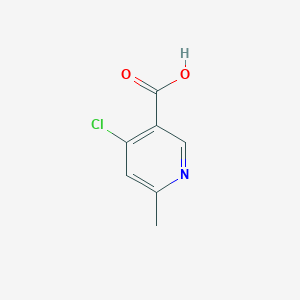
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
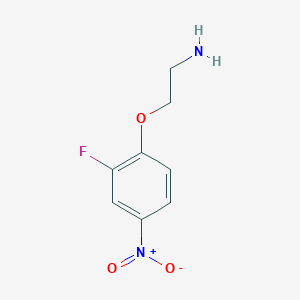
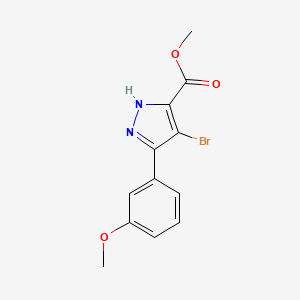
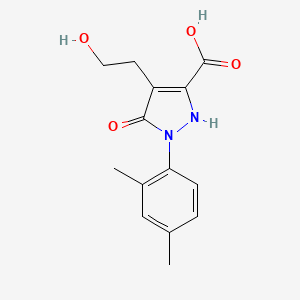

![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)


